5,6,7,8-Tetrahydroquinoline-2-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. It is characterized by a bicyclic structure consisting of a quinoline ring fused with a cyclohexane ring.
Mechanism of Action
Mode of Action
Without specific information on the targets of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid, it’s challenging to describe its exact mode of action. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Given the diversity of quinoline derivatives and their targets, this compound could potentially influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s hydrochloride salt form is a solid at room temperature, suggesting it may have good stability .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown due to the lack of research on this specific compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification . Another method includes the reaction of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to yield 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include selective crystallization processes to obtain specific pseudopolymorphic forms, such as monohydrate I and monohydrate II .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be converted into corresponding amides, nitriles, and thioamides through reactions with appropriate reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbon dioxide, trimethylsilyl isocyanate, and isothiocyanate. Reaction conditions typically involve mild hydrolysis and esterification processes .
Major Products Formed: The major products formed from the reactions of this compound include 5,6,7,8-tetrahydroquinoline-8-carboxamides, thio-carboxamides, and various substituted esters .
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimalarial and anticancer activities . Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid can be compared with other similar compounds, such as ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate and 6,7,8-substituted thiosemicarbazones of 2-chloro-3-formyl-quinoline derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its diverse range of applications and its ability to undergo various chemical reactions to form different derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its therapeutic properties offer promising applications in medicine and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRMZVUHVMADQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197007-84-4 | |
Record name | 5,6,7,8-tetrahydroquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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